1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one
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Overview
Description
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one is a complex organic compound with a unique structure that includes an iodoarene moiety and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodoarene precursor and the alkyne component.
Coupling Reaction: The key step involves a coupling reaction between the iodoarene and the alkyne. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Oxidation: The final step involves the oxidation of the intermediate to form the desired iodaoxol structure. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can be used to modify the iodoarene moiety.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodoarene oxides, while reduction can yield iodoarene derivatives with different functional groups.
Scientific Research Applications
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Biological Studies: The compound’s reactivity allows it to be used in studies of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, while the iodoarene moiety can undergo oxidative addition and reductive elimination processes. These interactions can lead to the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Dimethylbut-1-yn-1-yl)benzene: Similar structure but lacks the iodaoxol moiety.
3,3-Dimethylbut-1-yn-1-yl)benzene: Another similar compound with a different substitution pattern.
Phenyl-t-butylacetylene: Shares the alkyne group but has a different aromatic substitution.
Uniqueness
1-(3,3-Dimethylbut-1-yn-1-yl)-1l3-benzo[d][1,2]iodaoxol-3(1H)-one is unique due to the presence of both the alkyne and iodaoxol moieties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO2/c1-13(2,3)8-9-14-11-7-5-4-6-10(11)12(15)16-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURXVEGVOXUPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CI1C2=CC=CC=C2C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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